molecular formula C13H13NO B1324751 2-Cyanophenyl cyclopentyl ketone CAS No. 898791-34-9

2-Cyanophenyl cyclopentyl ketone

Cat. No. B1324751
M. Wt: 199.25 g/mol
InChI Key: GBEFWVXZZRTNFV-UHFFFAOYSA-N
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Description

2-Cyanophenyl cyclopentyl ketone is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It appears as a red oil .


Synthesis Analysis

The synthesis of 2-Cyanophenyl cyclopentyl ketone has been reported in several studies . One efficient protocol involves the use of a hydroxy ketone intermediate . The process includes five steps: reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration in the presence of an acidic ionic liquid, oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate, imination of this intermediate by methyl amine, and finally, the rearrangement of the obtained imine at elevated temperature .


Molecular Structure Analysis

The molecular structure of 2-Cyanophenyl cyclopentyl ketone can be represented by the InChI code 1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 .

Scientific Research Applications

Enzymatic Catalysis and Biosynthesis

The study of cyclopentyl ketones has provided insights into enzymatic catalysis and biosynthesis pathways. For instance, the enzymatic formation of cyclopentyl[b]indole structures in the biosynthesis of cyanobacterial sunscreens involves cyclization and decarboxylation processes. This highlights the compound's role in understanding enzymatic mechanisms and its potential application in biosynthetic pathways (Balskus & Walsh, 2009).

Asymmetric Catalysis

Research on cyclopentyl ketones has also contributed to advancements in asymmetric catalysis. Studies on highly efficient and highly enantioselective asymmetric hydrogenation of ketones, including cyclopentyl ketones, have demonstrated their role in achieving high reactivity and excellent enantioselectivities. This is crucial for the development of new catalytic systems in organic synthesis (Li et al., 2009).

Organic Synthesis and Material Science

Further, cyclopentyl ketones have been utilized in the synthesis of novel materials. For example, novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents have been synthesized, showing potential applications as polymer electrolyte membranes for fuel cells. These materials exhibit significant properties such as high proton conductivities and good thermal-oxidative stability, demonstrating the compound's utility in developing new materials for energy applications (Guo et al., 2010).

Future Directions

The synthesis of 2-Cyanophenyl cyclopentyl ketone has been a subject of interest due to its potential use in the synthesis of ketamine . A novel process for the synthesis of this compound from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde has been validated . This novel process can increase awareness among law enforcement officers and forensic practitioners about these novel starting materials for the synthesis of ketamine .

properties

IUPAC Name

2-(cyclopentanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFWVXZZRTNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642556
Record name 2-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl cyclopentyl ketone

CAS RN

898791-34-9
Record name 2-(Cyclopentylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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